Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate
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Overview
Description
Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-A]pyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate typically involves a multi-step process. One common method includes the reaction of 6-ethylthiouracil with bromoacetic acid, followed by the addition of anhydrous sodium acetate, acetic anhydride, and acetic acid. The final step involves the condensation with a suitable aldehyde .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one substituent with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action for Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways and molecular interactions are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2E)-6-Benzyl-2-(2-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione
- 6-Methyl-2-(4-propoxybenzylidene)-7H-[1,3]thiazolo[3,2-B][1,2,4]triazine-3,7(2H)-dione
Uniqueness
Benzyl (2E)-7-methyl-3-oxo-2-(4-propoxybenzylidene)-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate is unique due to its specific substituents and the combination of a thiazole and pyrimidine ring. This structure imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.
Properties
Molecular Formula |
C29H26N2O4S2 |
---|---|
Molecular Weight |
530.7 g/mol |
IUPAC Name |
benzyl (2E)-7-methyl-3-oxo-2-[(4-propoxyphenyl)methylidene]-5-thiophen-2-yl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C29H26N2O4S2/c1-3-15-34-22-13-11-20(12-14-22)17-24-27(32)31-26(23-10-7-16-36-23)25(19(2)30-29(31)37-24)28(33)35-18-21-8-5-4-6-9-21/h4-14,16-17,26H,3,15,18H2,1-2H3/b24-17+ |
InChI Key |
KLBGQQJVMKBCIK-JJIBRWJFSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC4=CC=CC=C4)C5=CC=CS5 |
Origin of Product |
United States |
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